3-Bromo-6-(difluoromethyl)-2-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-(difluoromethyl)-2-methoxypyridine: is a chemical compound with the molecular formula C7H6BrF2NO It is a pyridine derivative, characterized by the presence of bromine, difluoromethyl, and methoxy groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)-2-methoxypyridine typically involves the following steps:
Difluoromethylation: The difluoromethyl group can be introduced using difluoromethylating reagents like difluoromethyl iodide or difluoromethyl sulfone.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction using methanol or a methoxide ion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(difluoromethyl)-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-6-(difluoromethyl)-2-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(difluoromethyl)-2-methoxypyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine and difluoromethyl groups can enhance binding affinity and selectivity, while the methoxy group can influence the compound’s solubility and stability. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloro-2-fluorophenylmethanol
- 4-Bromo-2,6-difluoroaniline
- 3-Bromo-6-methoxy-2-methylpyridine
Uniqueness
3-Bromo-6-(difluoromethyl)-2-methoxypyridine is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C7H6BrF2NO |
---|---|
Molecular Weight |
238.03 g/mol |
IUPAC Name |
3-bromo-6-(difluoromethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H6BrF2NO/c1-12-7-4(8)2-3-5(11-7)6(9)10/h2-3,6H,1H3 |
InChI Key |
RMEQEIFGFDQKTG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.